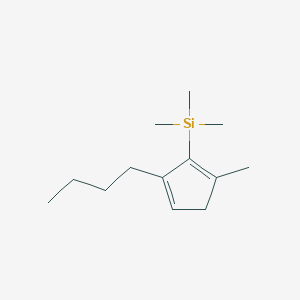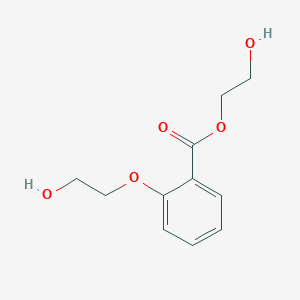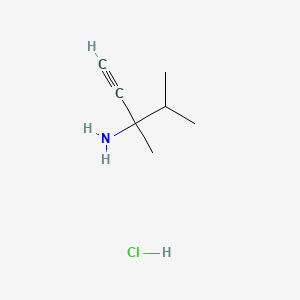![molecular formula C11H18O2 B12575484 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene CAS No. 251093-45-5](/img/structure/B12575484.png)
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene is an organic compound with the molecular formula C11H18O2 It is characterized by its unique structure, which includes an ethoxy group attached to a prop-2-en-1-yl group, further connected to a hexa-2,4-diene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene typically involves the reaction of ethoxypropene with hexa-2,4-diene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene involves its interaction with molecular targets through its reactive double bonds and ethoxy group. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bonds, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Methoxyprop-2-en-1-yl)oxy]hexa-2,4-diene: Similar structure but with a methoxy group instead of an ethoxy group.
1-[(1-Propoxyprop-2-en-1-yl)oxy]hexa-2,4-diene: Similar structure but with a propoxy group.
1-[(1-Butoxyprop-2-en-1-yl)oxy]hexa-2,4-diene: Similar structure but with a butoxy group.
Uniqueness
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role.
Properties
CAS No. |
251093-45-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(1-ethoxyprop-2-enoxy)hexa-2,4-diene |
InChI |
InChI=1S/C11H18O2/c1-4-7-8-9-10-13-11(5-2)12-6-3/h4-5,7-9,11H,2,6,10H2,1,3H3 |
InChI Key |
KAQZPKSZRRGEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C)OCC=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


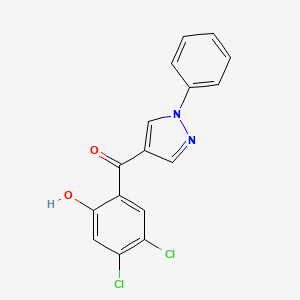
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
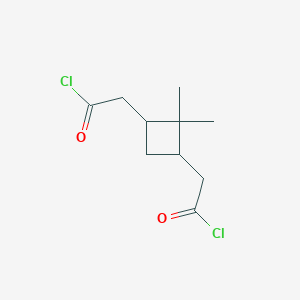
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
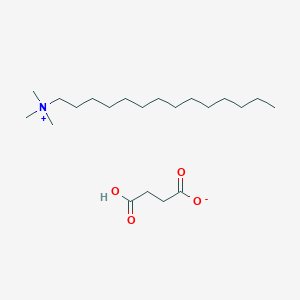
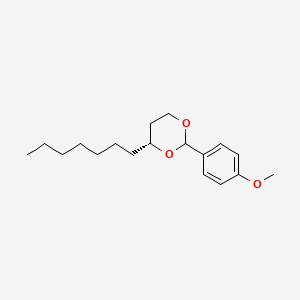

![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

